![molecular formula C15H13NO3S2 B2994877 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)呋喃-3-甲酰胺 CAS No. 2097883-80-0](/img/structure/B2994877.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

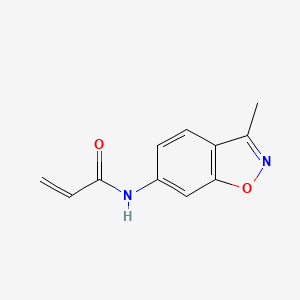

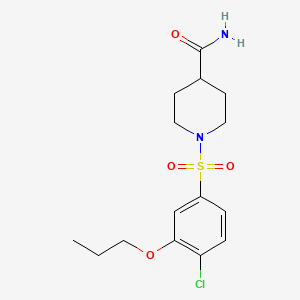

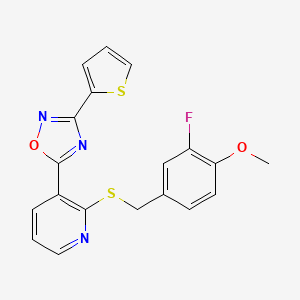

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide” is a compound that belongs to the class of furan carboxamides . Furan carboxamides, also known as furanilides, are carboxamide fungicides that were discovered in the 1970s and used in the following decade for the treatment of fungal diseases of temperate grains and cereals . Despite their obsolescence in recent years, their unique chemical structure makes them appealing for environmental photochemists as models to investigate certain chemical reactions .

Synthesis Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives involves the preparation from acyl chlorides and heterocyclic amine derivatives . The synthetic route yields compounds with confirmed chemical structures using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

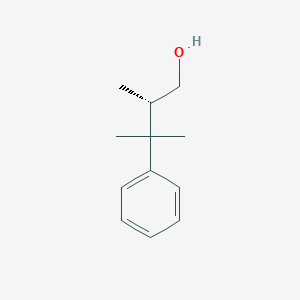

The molecular structure of furan/thiophene-2-carboxamide derivatives has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The conformational preferences of furan- and thiophene-based arylamides have been examined using a combination of computational methods and NMR experiments .Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity is complicated by the presence of repair mechanisms whose extent and relative importance are difficult to predict .Physical And Chemical Properties Analysis

The physical and chemical properties of furan/thiophene-2-carboxamide derivatives are influenced by the presence of the carboxamide moiety in their structure . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用

合成和性质

合成技术:已经探索了呋喃衍生物的各种合成方法,突出了这些化合物在化学合成中的多功能性。例如,呋喃-2-甲酰胺衍生物已通过钯催化的缩合合成,展示了在药学和材料科学中创造具有多种应用的多取代呋喃的潜力 陆贝里、武俊良、Yoshikai N.,2014。

化学反应性:已经研究了呋喃衍生物的反应性,包括亲电取代反应和亲核取代,以了解它们在各种化学转化中的潜力 M. M. El'chaninov、A. Aleksandrov,2017。

生物和制药应用

抗菌活性:呋喃衍生物已证明对各种微生物具有抗菌活性。研究表明,某些呋喃-2-甲酰胺衍生物显示出有希望的抗菌特性,可用于开发新的治疗剂 Şukriye Çakmak、Başak Koşar Kırca、Aysel Veyisoğlu、Hasan Yakan、C. Ersanli、Halil Kütük,2022。

抗菌活性:功能化 N-(4-溴苯基)呋喃-2-甲酰胺的合成及其对临床分离的耐药菌的评估强调了呋喃衍生物在解决细菌耐药性方面的潜力 A. Siddiqa、M. Zubair、Muhammad Bilal、N. Rasool、M. Qamar、A. Khalid、Gulraiz Ahmad、M. Imran、Sajid Mahmood、G. A. Ashraf,2022。

材料科学应用

- 聚合物合成:呋喃衍生物用于合成呋喃-脂肪族聚酰胺,为传统聚合物提供了可持续的替代品。这包括酶促聚合技术,该技术可产生具有潜在商业应用的高性能材料 蒋毅、迪娜·马尼亚尔、A. Woortman、G. A. V. Alberda van Ekenstein、K. Loos,2015。

环境和绿色化学

- 生物基聚酯:使用呋喃衍生物酶促合成生物基聚酯突出了这些化合物在开发环保材料中的作用。这项研究支持在创造具有减少的环境影响的可持续材料中使用呋喃衍生物 蒋毅、A. Woortman、G. A. V. Alberda van Ekenstein、D. Petrović、K. Loos,2014。

作用机制

Target of Action

Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . Some furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus , and others have shown potent anticancer activities against certain cancer cell lines .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some furan-carboxamide derivatives inhibit the influenza A H5N1 virus , while others target the epidemal growth factor receptor (EGFR) in cancer cells .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, depending on the specific derivative and its targets . For example, furan-carboxamide derivatives that target the EGFR would likely affect the EGFR signaling pathway .

Result of Action

For example, furan-carboxamide derivatives that inhibit the influenza A H5N1 virus could potentially prevent viral replication , while those that target the EGFR in cancer cells could potentially inhibit cell proliferation .

Action Environment

For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-14(21-12)13-2-1-7-20-13/h1-7,9,11,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCYTYMAPQQRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)

![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)

![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)